

CML-d4 certificate of analysis and purity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CML-d4

Cat. No.: B563863

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An In-depth Technical Guide to Nε-(1-Carboxymethyl)-L-lysine-d4 (**CML-d4**)

Introduction

Nε-(1-Carboxymethyl)-L-lysine-d4 (**CML-d4**) is the deuterated stable isotope-labeled form of Nε-(Carboxymethyl)-L-lysine (CML). CML is a well-recognized advanced glycation end product (AGE) that is formed in vivo through non-enzymatic glycation and oxidation of proteins. It has been implicated in various physiological and pathological processes, including aging and diabetes-related complications. **CML-d4** serves as a critical internal standard for the accurate quantification of CML in various biological and food matrices using sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). Its use is essential for researchers, scientists, and drug development professionals studying the role of AGEs in health and disease.

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative batch of **CML-d4**, based on a Certificate of Analysis provided by LGC Standards.[1]

Parameter	Specification	Method
Chemical Purity	98%	¹ H NMR, MS, TLC
Isotopic Purity	97.9%	Mass Spectrometry
Isotopic Distribution	d0=0.00%, d1=0.40%, d2=0.14%, d3=6.85%, d4=92.61%	Mass Spectrometry
Molecular Formula	C8H12D4N2O4	-
Molecular Weight	208.25	-
Appearance	Off-White Solid	Visual Inspection
Melting Point	>215°C (dec.)	-
Solubility	Water (Slightly)	-
Storage	-20°C, Hygroscopic	-

Experimental Protocols

Detailed methodologies for the key experiments cited in the analysis of **CML-d4** are provided below.

Identity and Structure Confirmation

The identity and structure of **CML-d4** are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

- ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: A solution of **CML-d4** in a deuterated solvent (e.g., D₂O) is prepared. The ¹H NMR spectrum is acquired on a high-field NMR spectrometer. The chemical shifts, coupling constants, and integration of the observed proton signals are compared with the expected structure of **CML-d4**. The presence of characteristic peaks corresponding to the lysine and carboxymethyl moieties, and the absence of unexpected signals, confirms the chemical structure. For labeled compounds, NMR is also used to confirm the position of the isotopic label.

- **Mass Spectrometry (MS):** Mass spectrometry is used to determine the molecular weight and isotopic purity of **CML-d4**. The compound is introduced into a mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed molecular weight should correspond to the calculated molecular weight of the deuterated compound (208.25 g/mol). The isotopic distribution is determined by analyzing the relative intensities of the ions corresponding to the unlabeled (d0) and variously deuterated (d1, d2, d3, d4) forms of the molecule.

Purity Analysis

The chemical purity of **CML-d4** is assessed by Thin Layer Chromatography (TLC).

- **Thin Layer Chromatography (TLC):** A small amount of the **CML-d4** sample is dissolved in a suitable solvent and spotted onto a TLC plate (e.g., C18). The plate is then developed in a solvent system, for instance, a mixture of Acetonitrile:Water:Methanol in a 4:4:3 ratio. After development, the plate is visualized using a suitable reagent, such as ninhydrin, which reacts with the primary and secondary amines present in **CML-d4** to produce a colored spot. The purity is assessed by the presence of a single spot with a specific retention factor (R_f) value (e.g., 0.60), indicating the absence of significant impurities.^[1]

Application in Quantitative Analysis by LC-MS/MS

CML-d4 is frequently used as an internal standard for the quantification of CML in complex samples by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). A general protocol is outlined below.^[2]

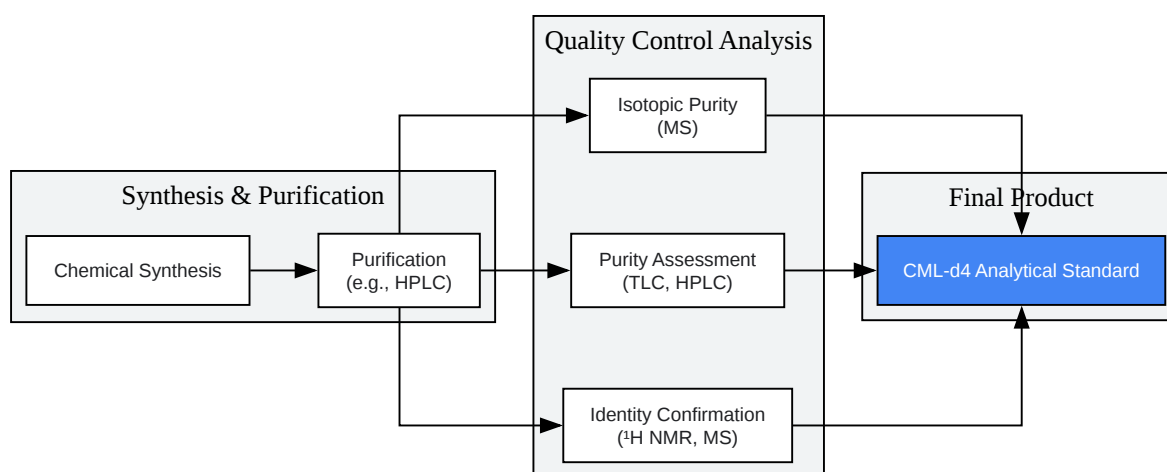
- **Sample Preparation:** The biological or food sample is processed to extract CML. This may involve homogenization, protein hydrolysis (typically with strong acid), and solid-phase extraction (SPE) for cleanup. A known amount of **CML-d4** internal standard is spiked into the sample at the beginning of the preparation process.
- **LC Separation:** The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. The separation of CML and **CML-d4** from other matrix components is typically achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of an acid (e.g., formic acid) to improve peak shape.

- **MS/MS Detection:** The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both CML and **CML-d4** are monitored. For CML, a common transition is m/z 205 \rightarrow m/z 84. For **CML-d4**, the corresponding transition would be m/z 209 \rightarrow m/z 88.
- **Quantification:** The concentration of CML in the original sample is determined by comparing the peak area ratio of the endogenous CML to the **CML-d4** internal standard against a calibration curve prepared with known concentrations of CML and a fixed concentration of **CML-d4**.

Visualizations

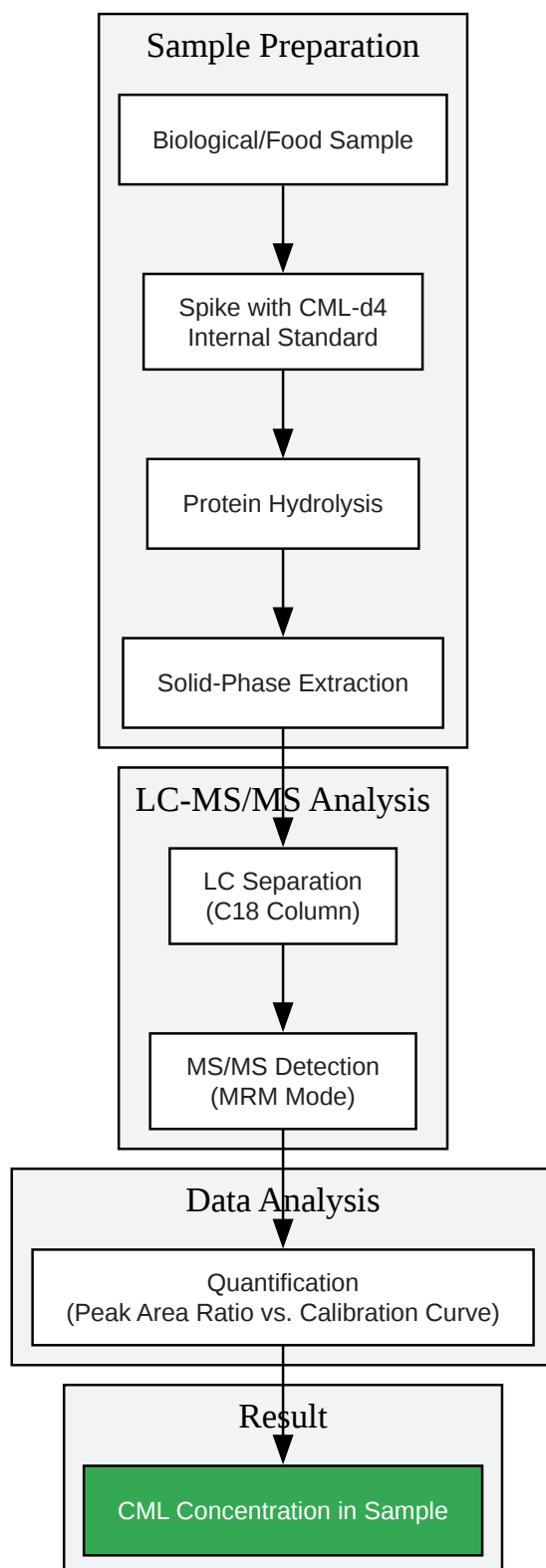
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the quality control workflow for **CML-d4** and its application in quantitative analysis.



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Caption: Quality Control Workflow for **CML-d4** Analytical Standard.



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Caption: Workflow for CML Quantification using **CML-d4** Internal Standard.

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References

- 1. lgcstandards.com [lgcstandards.com]
- 2. Liquid Chromatography with Tandem Mass Spectrometry Analysis of Carboxymethyl Lysine in Indonesian Foods - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CML-d4 certificate of analysis and purity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563863#cml-d4-certificate-of-analysis-and-purity]

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